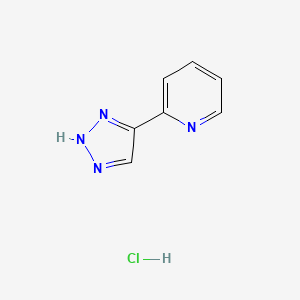
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-1,2,3-Triazol-4-yl)pyridinehydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It features a pyridine ring fused with a triazole ring, making it a versatile molecule in various chemical and biological applications. This compound is known for its stability and ability to form coordination complexes with metals, which makes it valuable in both research and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride typically involves a “click” reaction, specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, producing the triazole ring in a single step. The general procedure involves the reaction of an alkyne with an azide in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Coordination Reactions: The compound can form coordination complexes with transition metals, which are useful in catalysis and material science.
Common Reagents and Conditions
Copper(I) Catalysts: Used in the initial synthesis via CuAAC.
Organic Solvents: Such as methanol and ethyl acetate, are commonly used in purification and recrystallization processes.
Major Products
The major products formed from these reactions include various substituted triazole derivatives and metal coordination complexes, which have applications in catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Wirkmechanismus
The mechanism by which 2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride exerts its effects is primarily through its ability to form coordination complexes with metals. These complexes can interact with various molecular targets, such as enzymes and DNA, leading to biological effects. For example, its anticancer activity is attributed to the formation of ruthenium complexes that induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: Another triazole-pyridine compound with similar coordination chemistry properties.
2,6-Bis(1H-1,2,3-triazol-4-yl)pyridine: A compound with two triazole rings, offering enhanced coordination capabilities.
Uniqueness
2-(1H-1,2,3-triazol-4-yl)pyridinehydrochloride is unique due to its specific triazole ring position, which provides distinct coordination properties and biological activities compared to other triazole-pyridine compounds. Its ability to form stable metal complexes makes it particularly valuable in catalysis and material science .
Eigenschaften
Molekularformel |
C7H7ClN4 |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
2-(2H-triazol-4-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H6N4.ClH/c1-2-4-8-6(3-1)7-5-9-11-10-7;/h1-5H,(H,9,10,11);1H |
InChI-Schlüssel |
ROFHAEFXKMUHKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NNN=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















